molecular formula C7H7ClN2O B11914362 4-Chloro-6-(oxetan-3-yl)pyrimidine

4-Chloro-6-(oxetan-3-yl)pyrimidine

Cat. No.: B11914362
M. Wt: 170.59 g/mol
InChI Key: CCEUZAWHXDQLTH-UHFFFAOYSA-N
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Description

4-Chloro-6-(oxetan-3-yl)pyrimidine is a chemical compound with the molecular formula C7H7ClN2O. It features a pyrimidine ring substituted with a chlorine atom at the 4-position and an oxetane ring at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(oxetan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyrimidine with oxetan-3-yl derivatives under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(oxetan-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-(oxetan-3-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(oxetan-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the oxetane ring can influence the compound’s binding affinity and selectivity, while the chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(oxetan-3-yl)pyrimidine
  • 4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine

Uniqueness

4-Chloro-6-(oxetan-3-yl)pyrimidine is unique due to the specific positioning of the oxetane ring and the chlorine atom on the pyrimidine ring. This unique arrangement imparts distinct physicochemical properties and reactivity patterns, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-6-(oxetan-3-yl)pyrimidine

InChI

InChI=1S/C7H7ClN2O/c8-7-1-6(9-4-10-7)5-2-11-3-5/h1,4-5H,2-3H2

InChI Key

CCEUZAWHXDQLTH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=NC=N2)Cl

Origin of Product

United States

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